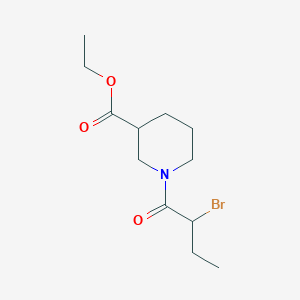

Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20BrNO3/c1-3-10(13)11(15)14-7-5-6-9(8-14)12(16)17-4-2/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIKAZUXFNPDFCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CCCC(C1)C(=O)OCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate, a functionalized piperidine derivative of interest in medicinal chemistry and drug discovery. Piperidine scaffolds are central to a vast number of pharmaceuticals, valued for their ability to confer desirable pharmacokinetic properties and engage with a range of biological targets.[1][2] The introduction of an α-bromoamide moiety to the piperidine nitrogen offers a reactive handle for further chemical modification and presents potential for covalent interactions with biological macromolecules. This document details the molecular structure, physicochemical properties, a robust synthesis protocol rooted in established chemical principles, and a discussion of the potential applications of this compound as a versatile building block in the development of novel therapeutics.

Introduction and Significance

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs across diverse therapeutic areas, including neurology, oncology, and infectious diseases.[1][3] Its prevalence stems from its saturated, six-membered heterocyclic structure, which allows it to adopt well-defined three-dimensional conformations, making it an excellent fragment for occupying specific binding pockets in protein targets.[1]

This compound combines this key heterocyclic motif with two other important functional groups: an ethyl ester and an α-bromo amide. The ethyl ester provides a site for modification or can act as a key interaction point with a biological target. The α-bromo amide group is a particularly noteworthy feature. It functions as an electrophilic center, susceptible to nucleophilic attack, and can be employed as a precursor for a variety of subsequent chemical transformations. Furthermore, α-haloamides are known to act as covalent modifiers of enzymes, particularly those with nucleophilic residues like cysteine or serine in their active sites. This potential for covalent modification can lead to compounds with high potency and prolonged duration of action.

This guide serves to consolidate the available information on this compound and to provide a scientifically grounded framework for its synthesis and potential utilization in research and development.

Molecular Profile and Physicochemical Properties

A clear understanding of the fundamental properties of a compound is critical for its application in research. Below is a summary of the key identifiers and calculated properties for this compound.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1119451-39-6 | [4][5][6] |

| Molecular Formula | C₁₂H₂₀BrNO₃ | [4] |

| Molecular Weight | 306.20 g/mol | [4] |

| Appearance | Predicted to be a colorless to pale yellow oil or low-melting solid | Inferred |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and DMSO. | Inferred |

Synthesis and Mechanism

The synthesis of this compound is most logically achieved through the N-acylation of ethyl piperidine-3-carboxylate (also known as ethyl nipecotate) with a suitable 2-bromobutanoyl electrophile. This is a standard amide bond formation reaction.

Synthesis of the Acylating Agent: 2-Bromobutanoyl Bromide

The requisite acylating agent, 2-bromobutanoyl bromide, can be prepared from butanoic acid via the Hell-Volhard-Zelinsky (HVZ) reaction.[7][8][9] This classic method introduces a bromine atom at the α-position of a carboxylic acid.

The HVZ reaction proceeds in several stages:

-

Activation of the Carboxylic Acid : Butanoic acid is first converted to its acyl bromide by treatment with phosphorus tribromide (PBr₃).[8][9]

-

Enolization : The resulting acyl bromide, which enolizes more readily than the parent carboxylic acid, forms an enol intermediate.[8][9]

-

α-Bromination : The enol tautomer then reacts with bromine (Br₂) to afford the α-bromo acyl bromide.[8][9]

N-Acylation of Ethyl Piperidine-3-carboxylate

The final step is the coupling of ethyl piperidine-3-carboxylate with the prepared 2-bromobutanoyl bromide. This reaction is typically carried out in an inert solvent in the presence of a base to neutralize the hydrogen bromide byproduct.

The causality behind this experimental choice lies in the nucleophilicity of the secondary amine of the piperidine ring and the electrophilicity of the acyl bromide. The base, often a tertiary amine like triethylamine or diisopropylethylamine, is crucial to prevent the protonation of the starting piperidine by the HBr generated, which would render it unreactive.

Detailed Experimental Protocol

This protocol is a self-validating system based on established chemical transformations for amide bond formation.

Materials and Reagents:

-

Ethyl piperidine-3-carboxylate (Ethyl nipecotate)

-

2-Bromobutanoyl bromide

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup : To a solution of ethyl piperidine-3-carboxylate (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 equivalents). Cool the mixture to 0 °C in an ice bath.

-

Addition of Acyl Bromide : Slowly add a solution of 2-bromobutanoyl bromide (1.1 equivalents) in anhydrous dichloromethane to the cooled reaction mixture.

-

Reaction Progression : Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up : Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification : Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a pure compound.

Characterization and Analytical Data

Predicted ¹H NMR Spectroscopy

-

Ethyl Group : A triplet integrating to 3 protons around 1.2-1.3 ppm (CH₃) and a quartet integrating to 2 protons around 4.1-4.2 ppm (OCH₂).

-

Butanoyl Chain : A triplet integrating to 3 protons around 1.0-1.1 ppm (CH₃), a multiplet integrating to 2 protons around 1.9-2.1 ppm (CH₂), and a triplet integrating to 1 proton around 4.4-4.6 ppm (CHBr).

-

Piperidine Ring : A complex series of multiplets integrating to 9 protons between approximately 1.5 and 3.8 ppm. Due to the presence of the amide bond, restricted rotation may lead to broadened or multiple signals for the piperidine protons at room temperature.

Predicted ¹³C NMR Spectroscopy

-

Ethyl Group : Signals around 14 ppm (CH₃) and 60 ppm (OCH₂).

-

Ester Carbonyl : A signal around 172-174 ppm.

-

Amide Carbonyl : A signal around 168-170 ppm.

-

Butanoyl Chain : Signals for the methyl, methylene, and alpha-bromo methine carbons.

-

Piperidine Ring : A set of signals corresponding to the five distinct carbon atoms of the piperidine ring.

Mass Spectrometry

-

High-Resolution Mass Spectrometry (HRMS) : The calculated exact mass for [M+H]⁺ (C₁₂H₂₁BrNO₃⁺) would be a key characterization parameter. The isotopic pattern for bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a distinctive feature in the mass spectrum.

Potential Applications in Drug Discovery

While specific biological activities for this compound have not been reported, its structural features suggest several promising avenues for research.

-

Covalent Inhibitors : The α-bromo amide moiety can act as a warhead for the development of covalent inhibitors targeting enzymes with nucleophilic residues in their active sites, such as cysteine proteases or certain kinases.

-

Fragment-Based Drug Discovery (FBDD) : This compound can serve as a versatile fragment for FBDD campaigns. The piperidine core provides a 3D scaffold, while the bromo- and ester- functionalities allow for rapid elaboration into more complex molecules.

-

Chemical Probe Development : The reactive handle can be used to attach reporter tags (e.g., fluorophores, biotin) for the development of chemical probes to study biological pathways or validate drug targets.

-

Intermediate for Library Synthesis : This molecule is an ideal starting point for the synthesis of diverse libraries of piperidine-based compounds through nucleophilic substitution of the bromine atom with various amines, thiols, or other nucleophiles.

Conclusion

This compound is a strategically functionalized molecule that holds significant potential as a building block in medicinal chemistry and chemical biology. Its synthesis is achievable through well-established and reliable chemical methods. The combination of a privileged piperidine scaffold with a reactive α-bromo amide functional group makes it a valuable tool for researchers aiming to develop novel therapeutics, particularly covalent inhibitors and chemical probes. Further investigation into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of new lead compounds for a variety of disease targets.

References

-

Chem-Space. (n.d.). This compound. Retrieved from [Link]

-

ChemExpress. (n.d.). CAS 1119451-39-6|this compound. Retrieved from [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. Retrieved from [Link]

-

de Souza, M. V. N., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PloS one, 13(10), e0205212. Retrieved from [Link]

-

OrgoSolver. (n.d.). Carboxylic Acid Reactions: Hell–Volhard–Zelinsky α‑Halogenation. Retrieved from [Link]

-

Ashenhurst, J. (2025). The Hell–Volhard–Zelinsky Reaction. Master Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1119451-39-6 this compound AKSci 3824DC [aksci.com]

- 5. This compound [chemdict.com]

- 6. CAS Number List - -6 - Page 729 - Chemicalbook [chemicalbook.com]

- 7. orgosolver.com [orgosolver.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Structural Elucidaion of Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate

Introduction

In the landscape of pharmaceutical development and medicinal chemistry, the precise characterization of novel chemical entities is a cornerstone of progress. Piperidine scaffolds are prevalent in a vast array of bioactive molecules and approved drugs, making their derivatives key targets for synthesis.[1][2] This guide provides an in-depth, technical walkthrough for the complete structure elucidation of a newly synthesized compound, Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate.

This document eschews a rigid, templated approach. Instead, it presents a logical, causality-driven workflow from initial purity assessment to the final stereochemical assignment. As a self-validating system, each analytical step is designed to corroborate the findings of the last, ensuring the highest degree of scientific integrity and confidence in the final structural assignment. We will explore the "why" behind experimental choices, grounding our protocols in established principles and authoritative standards.

Foundational Analysis: Purity and Molecular Formula Confirmation

Before delving into detailed structural analysis, it is imperative to establish the purity and confirm the molecular formula of the synthesized compound. This foundational step prevents the misinterpretation of spectroscopic data due to the presence of impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the workhorse for assessing the purity of non-volatile organic compounds. A reverse-phase method is typically the first choice for a molecule with the expected polarity of our target compound.

Experimental Protocol: HPLC Purity Analysis

-

System Preparation: Equilibrate a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) with a mobile phase of 50:50 acetonitrile:water.

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in acetonitrile. Dilute to a working concentration of 0.1 mg/mL.

-

Injection and Elution: Inject 10 µL of the sample and run a gradient elution from 50% to 95% acetonitrile over 20 minutes to ensure the elution of any less polar impurities.

-

Detection: Use a UV detector set at a wavelength where the amide or ester carbonyl is expected to have some absorbance (e.g., 210-220 nm).

-

Data Analysis: Integrate the peak areas. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks. A purity level of >95% is generally required for proceeding with detailed structural analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The presence of bromine is a key feature to confirm, as it has a characteristic isotopic pattern.[3][4]

Expected Molecular Ion: The molecular formula is C₁₂H₂₀BrNO₃. The monoisotopic mass is calculated as: (12 * 12.00000) + (20 * 1.00783) + (1 * 78.91834) + (3 * 15.99491) + (1 * 14.00307) = 305.06267 Da

Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a roughly 1:1 ratio.[5] This will result in two molecular ion peaks of nearly equal intensity, M and M+2, separated by approximately 2 Da.[6][7]

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Prepare a ~100 µg/mL solution of the compound in methanol with 0.1% formic acid to promote ionization.

-

Infusion: Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer.

-

Acquisition Mode: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected.

-

Data Analysis:

-

Identify the isotopic cluster for the [M+H]⁺ ion. Expect to see peaks at approximately m/z 306.0705 and 308.0685.

-

Confirm that the mass difference is ~1.998 Da and the intensity ratio is approximately 1:1.

-

Use the instrument's software to calculate the elemental composition from the accurate mass of the monoisotopic peak (m/z 306.0705). The calculated formula should match C₁₂H₂₁BrNO₃⁺.

-

Data Summary Table: Expected HRMS Data

| Ion | Calculated m/z (Monoisotopic) | Expected Isotopic Pattern |

| [M+H]⁺ | 306.0705 | ~1:1 ratio for m/z 306.07 and 308.07 |

Spectroscopic Characterization: Assembling the Molecular Framework

With purity and molecular formula confirmed, the next phase is to use a suite of spectroscopic techniques to piece together the molecule's connectivity.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying key functional groups.

Expected IR Absorptions:

-

C=O (Amide): A strong absorption band is expected around 1640-1680 cm⁻¹.

-

C=O (Ester): Another strong C=O stretch should appear at a higher frequency, typically 1730-1750 cm⁻¹.[8]

-

C-H (sp³): Aliphatic C-H stretching vibrations will be present just below 3000 cm⁻¹.

-

C-Br: The C-Br stretch is often weak and appears in the fingerprint region (500-600 cm⁻¹), which can be difficult to assign definitively.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount of the neat liquid or solid sample directly on the ATR crystal.

-

Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption frequencies and correlate them with the expected functional groups. The presence of two distinct carbonyl peaks is a critical confirmation point.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will be used to map out the complete proton and carbon framework and their connections.

Logical Workflow for NMR Analysis

Caption: Logical workflow for NMR-based structure elucidation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquisition: Acquire ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field spectrometer.

Predicted ¹H and ¹³C NMR Spectral Data

The structure of this compound contains several key spin systems. Due to the amide bond, restricted rotation can lead to the presence of rotamers, which may manifest as doubled peaks for piperidine ring protons and carbons, especially those near the nitrogen atom.[9]

Table of Predicted ¹H and ¹³C NMR Chemical Shifts

| Position Label | Predicted ¹H Shift (ppm) | Predicted ¹H Multiplicity | Predicted ¹³C Shift (ppm) | Rationale |

| a (CH₃-CH₂) | ~1.90 | triplet (t) | ~12 | Aliphatic methyl adjacent to a methylene. |

| b (CH₃-CH₂) | ~1.25 | triplet (t) | ~14 | Ethyl ester methyl. |

| c (CH-Br) | ~4.50 | triplet (t) | ~45-50 | Deshielded by adjacent Br and C=O group. |

| d (CH₂-CH-Br) | ~2.10 | multiplet (m) | ~28 | Methylene adjacent to a stereocenter and a methyl group. |

| e (O-CH₂) | ~4.20 | quartet (q) | ~61 | Methylene of the ethyl ester, deshielded by oxygen. |

| f (Piperidine-2,6) | ~2.8-4.0 | multiplet (m) | ~45-55 | Adjacent to nitrogen, likely broad and complex due to rotamers. |

| g (Piperidine-3) | ~2.5-2.8 | multiplet (m) | ~40-45 | Methine carrying the ester group. |

| h (Piperidine-4,5) | ~1.5-2.0 | multiplet (m) | ~24-30 | Aliphatic methylenes within the piperidine ring.[10][11] |

| i (C=O, Amide) | - | - | ~168-172 | Amide carbonyl. |

| j (C=O, Ester) | - | - | ~170-174 | Ester carbonyl.[12] |

Note: Chemical shifts are estimates and can be influenced by solvent and conformational effects.

Interpreting 2D NMR Data:

-

COSY: Will confirm the connectivity within the butanoyl chain (a-d) and the ethyl group (b-e). It will also show correlations between adjacent protons on the piperidine ring (f, g, h).

-

HSQC: Will directly link each proton signal to its attached carbon signal, confirming the assignments in the table above.

-

HMBC: This is crucial for connecting the fragments. Key correlations to look for are:

-

From the proton at position c (CH-Br) to the amide carbonyl carbon (i) .

-

From the piperidine protons at position f (Pip-2,6) to the amide carbonyl carbon (i) .

-

From the proton at position g (Pip-3) to the ester carbonyl carbon (j) .

-

From the ester methylene protons **e (O-CH₂) ** to the ester carbonyl carbon (j) .

-

Stereochemical Determination

The target molecule has two stereocenters: at C2 of the butanoyl chain and C3 of the piperidine ring. This means it can exist as a mixture of up to four diastereomers. Determining the relative and absolute stereochemistry is a critical final step.

Chiral Chromatography for Enantiomeric and Diastereomeric Separation

Chiral HPLC or Supercritical Fluid Chromatography (SFC) are the methods of choice for separating stereoisomers.[13] These techniques can quantify the ratio of diastereomers and, if a racemic synthesis was performed, the enantiomeric excess (ee) of each.

Experimental Protocol: Chiral HPLC/SFC

-

Column Screening: Screen a variety of chiral stationary phases (CSPs), such as those based on polysaccharide derivatives (e.g., Chiralpak IA, IB, IC).

-

Mobile Phase Optimization: Optimize the mobile phase (e.g., hexane/isopropanol for normal phase HPLC, or CO₂/methanol for SFC) to achieve baseline separation of all stereoisomers.

-

Quantification: Integrate the peak areas to determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the sample.

Workflow for Chiral Separation

Caption: Workflow for the separation of stereoisomers.

Advanced Structural Analysis (Optional)

If the relative and absolute stereochemistry cannot be determined by comparison to known standards, more advanced techniques may be required:

-

Nuclear Overhauser Effect (NOE) Spectroscopy: Can provide information about the relative stereochemistry of the piperidine ring substituents by measuring through-space proton-proton interactions.

-

X-ray Crystallography: If a suitable single crystal can be grown, this technique provides an unambiguous determination of the entire three-dimensional structure, including absolute stereochemistry.

Conclusion

The structure elucidation of a novel compound like this compound is a systematic process that builds a case for a specific chemical structure piece by piece. By following a logical workflow—from foundational purity and formula confirmation with HPLC and HRMS, through functional group identification with IR, to detailed connectivity mapping with a suite of 1D and 2D NMR techniques—a high-confidence assignment of the molecular framework can be achieved. The final, critical step of stereochemical analysis via chiral chromatography completes the picture, providing the full three-dimensional structure necessary for advancing drug development and research. Each step validates the others, ensuring the scientific rigor required in modern chemical science.

References

-

Optica Publishing Group. (n.d.). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Retrieved from [Link]

-

Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

- Google Patents. (2008). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.

-

Zhang, Z., et al. (2021). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. PMC - NIH. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 6). 5.2 Mass Spectrometry. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

-

Eliel, E. L., et al. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Asymmetric hydrogenation. Retrieved from [Link]

-

Derrington, S. R., et al. (2021). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC - NIH. Retrieved from [Link]

-

Taylor & Francis eBooks. (n.d.). 17O NMR Spectroscopic Data for Carbonyl Compounds: I. Aldehydes and Ketones II. Carboxylic Acids and Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). CID 161290137 | C16H30N2O4. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 1-(2-bromobutanoyl)piperidine-4-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 1-(2-ethylsulfanylbenzoyl)piperidine-3-carboxylate. Retrieved from [Link]

-

MDPI. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]

-

Chemistry LibreTexts. (2015, July 18). 17.3: Spectroscopic Properties of Aldehydes and Ketones. Retrieved from [Link]

-

OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 14.2a IR Spectra of Carbonyl Compounds. YouTube. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

Technical Disclosure Commons. (2024, May 27). PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS. Retrieved from [Link]

Sources

- 1. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. savemyexams.com [savemyexams.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. youtube.com [youtube.com]

- 9. Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine [opg.optica.org]

- 10. Piperidine - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. taylorfrancis.com [taylorfrancis.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Novel Synthetic Intermediate

This guide is structured to provide a comprehensive understanding of the chemical properties, synthesis, and potential applications of this molecule. As a Senior Application Scientist, my approach is to build a robust profile of the compound by integrating foundational chemical principles with data from closely related analogues. We will deconstruct the molecule to predict its behavior, propose logical and validated experimental protocols, and discuss the causality behind these choices. This document serves not only as a repository of information but as a framework for approaching the characterization and utilization of this and similar novel chemical building blocks.

Core Chemical & Physical Properties

Given the limited specific experimental data for Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate, the following table combines calculated values with properties inferred from its structural precursors, Ethyl piperidine-3-carboxylate (also known as Ethyl nipecotate)[2][3], and its structural isomer, Ethyl 1-(2-bromobutanoyl)piperidine-4-carboxylate.[4][5] This approach provides a scientifically grounded starting point for laboratory work.

| Property | Value / Expected Value | Source / Rationale |

| CAS Number | 1119451-39-6 | Chemical Supplier Data |

| Molecular Formula | C₁₂H₂₀BrNO₃ | Calculated |

| Molecular Weight | 306.20 g/mol | Calculated |

| Exact Mass | 305.06266 Da | Calculated |

| Physical State | Colorless to pale yellow liquid/oil | Inferred from Ethyl nipecotate[6] and related N-acylated piperidines. |

| Boiling Point | Predicted: 378.6 ± 37.0 °C at 760 mmHg | Based on prediction for the 4-carboxylate isomer.[5] High boiling point is expected due to molecular weight and polar functional groups. |

| Density | ~1.3 g/cm³ | Inferred from the density of Ethyl nipecotate (~1.012 g/mL)[3] and the presence of the heavier bromine atom. |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, DMSO, Chloroform). | Based on the known solubility of Ethyl nipecotate.[7] |

| Stereochemistry | Contains at least two chiral centers; exists as a mixture of diastereomers unless synthesized from stereochemically pure starting materials. | Structural Analysis |

The Critical Role of Stereochemistry

A key feature of this compound is the presence of two stereogenic centers:

-

C3 of the piperidine ring : Inherited from the ethyl piperidine-3-carboxylate starting material.

-

C2 of the butanoyl chain (the α-carbon) : Created by the bromination of the butanoyl moiety.

Consequently, the compound can exist as four possible stereoisomers (two pairs of diastereomers). The interaction of drug molecules with their biological targets is highly dependent on their three-dimensional structure. Therefore, controlling the stereochemistry during synthesis is paramount in drug development.[8] The synthesis of a specific stereoisomer would necessitate the use of enantiomerically pure starting materials, such as (R)- or (S)-Ethyl piperidine-3-carboxylate.[9]

Proposed Synthesis: Nucleophilic Acyl Substitution

The most direct and logical synthesis of the title compound is via the N-acylation of ethyl piperidine-3-carboxylate with 2-bromobutanoyl chloride. This is a classic example of nucleophilic acyl substitution, where the secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

Causality of Experimental Design:

-

Reagents :

-

Ethyl piperidine-3-carboxylate (Ethyl nipecotate) : The nucleophilic starting material.[2]

-

2-Bromobutanoyl chloride : The electrophilic acylating agent. This reagent is highly reactive.[10]

-

Non-nucleophilic Base (e.g., Triethylamine, DIPEA) : Essential to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. The removal of HCl prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

-

Aprotic Solvent (e.g., Dichloromethane, THF) : The solvent must be dry and aprotic to prevent reaction with the highly reactive acyl chloride.

-

-

Conditions :

-

Inert Atmosphere (Nitrogen or Argon) : Prevents moisture from entering the reaction, which would hydrolyze the acyl chloride.

-

Low Temperature (0 °C) : The reaction is typically initiated at a low temperature to control the exothermic reaction between the amine and the highly reactive acyl chloride, minimizing side reactions. The reaction is then allowed to warm to room temperature to ensure completion.

-

Detailed Step-by-Step Protocol

-

Preparation : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add Ethyl piperidine-3-carboxylate (1.0 eq.) and anhydrous dichloromethane (DCM).

-

Cooling & Base Addition : Cool the solution to 0 °C in an ice bath. Add a non-nucleophilic base such as triethylamine (1.2 eq.).

-

Acyl Chloride Addition : Dissolve 2-Bromobutanoyl chloride (1.1 eq.) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting amine.

-

Workup : Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

-

Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification : Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Reactivity and Synthetic Utility

The primary site of reactivity on this compound is the α-carbon bearing the bromine atom. This carbon is highly electrophilic for two main reasons:

-

Inductive Effect : The adjacent electron-withdrawing amide carbonyl group polarizes the C-Br bond.

-

Leaving Group Ability : Bromide is an excellent leaving group.

This makes the compound an ideal substrate for Sₙ2 reactions. The α-bromo amide can react with a wide variety of nucleophiles, allowing for the facile introduction of new functional groups. This versatility is what makes it a valuable building block for creating libraries of compounds in drug discovery.[11][12]

Predicted Spectroscopic Characterization

A crucial aspect of synthesizing a novel compound is confirming its structure. Below are the predicted key features for spectroscopic analysis.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by two strong carbonyl absorption bands.

-

~1735 cm⁻¹ : C=O stretch of the ethyl ester.

-

~1650 cm⁻¹ : C=O stretch of the tertiary amide. The lower frequency compared to the ester is characteristic of amides.

-

~650-550 cm⁻¹ : C-Br stretch.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺) : The mass spectrum should show a molecular ion peak.

-

Isotopic Pattern : A key confirmation will be the presence of a characteristic isotopic pattern for bromine. There will be two peaks of nearly equal intensity, one for the molecule containing the ⁷⁹Br isotope (M) and one for the molecule containing the ⁸¹Br isotope (M+2).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum provides the most detailed structural information. A significant feature of N-acylated piperidines is the restricted rotation around the amide C-N bond, which has partial double-bond character. This can lead to the observation of two distinct sets of signals for protons near the nitrogen atom, corresponding to two different conformations (rotamers).[13] This phenomenon can complicate the spectrum but also provides definitive proof of the N-acyl structure.

-

¹H NMR :

-

~4.5-5.0 ppm : A multiplet for the single proton on the α-carbon (CH-Br).

-

~4.1 ppm : A quartet for the -OCH₂- protons of the ethyl ester.

-

~1.5-3.8 ppm : A complex series of overlapping multiplets for the protons on the piperidine ring and the -CH₂- group of the butanoyl chain. The signals for the piperidine protons adjacent to the nitrogen will likely be broadened or doubled due to rotamers.

-

~1.2 ppm : A triplet for the -CH₃ protons of the ethyl ester.

-

~1.0 ppm : A triplet for the -CH₃ protons of the butanoyl chain.

-

-

¹³C NMR :

-

~172 ppm : Carbonyl carbon of the ethyl ester.

-

~168 ppm : Carbonyl carbon of the amide.

-

~60 ppm : -OCH₂- carbon of the ethyl ester.

-

~40-55 ppm : Carbons of the piperidine ring adjacent to the nitrogen, potentially showing doubled signals.

-

~45 ppm : α-carbon attached to bromine (CH-Br).

-

~20-30 ppm : Other aliphatic carbons in the piperidine ring and butanoyl chain.

-

~14 ppm : -CH₃ carbon of the ethyl ester.

-

~11 ppm : -CH₃ carbon of the butanoyl chain.

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a risk assessment must be conducted based on its constituent parts and functional groups.

-

Acylating Agent Precursor (2-Bromobutanoyl chloride) : Acyl chlorides are corrosive and react violently with water, releasing HCl gas. They are lachrymators and respiratory irritants.[10]

-

α-Bromo Amide Structure : α-halogenated carbonyl compounds are often potent alkylating agents and should be treated as toxic and irritant.[11]

-

Piperidine Derivatives : Can be irritants and may have biological activity.

Recommended Precautions:

-

Personal Protective Equipment (PPE) : Always handle the compound in a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

-

Handling : Avoid inhalation of vapors and contact with skin and eyes. Use an inert atmosphere for reactions and storage to prevent decomposition by moisture.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, strong bases, and oxidizing agents.

Conclusion

This compound, while not extensively studied, emerges as a compound with significant potential as a versatile intermediate in synthetic and medicinal chemistry. Its key chemical properties are defined by the interplay between the established piperidine scaffold and the reactive α-bromo amide group. The synthetic route is straightforward, relying on well-understood nucleophilic acyl substitution principles. The true value of this molecule lies in its capacity for facile Sₙ2 functionalization, opening a gateway to a diverse range of α-substituted piperidine derivatives for screening in drug discovery programs. The insights provided in this guide, from predicted physicochemical properties to detailed experimental considerations, offer a solid foundation for any researcher or scientist looking to explore the chemistry of this promising building block.

References

-

BioCrick. (n.d.). Ethyl Nipecotate. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthesis of piperidine carboxylic acids 3a-d and their acyl derivatives 5c, d. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl (R)-Nipecotate L-Tartrate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 1-(2-bromobutanoyl)piperidine-4-carboxylate. Retrieved from [Link]

- El-Faham, A. et al. (2011). Selected Reaction of (Z)Dimethyl α-(Bromomethyl) Fumarate with Secondary Amines. Molecules, 16(9), 7644-7651.

-

Chemexpress. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-piperidinecarboxylate. Retrieved from [Link]

-

Cheméo. (n.d.). Ethyl piperidine-4-carboxylate. Retrieved from [Link]

-

MDPI. (2021). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

- Vitale, P. et al. (2018). The Fascinating Chemistry of α‐Haloamides.

- Al-Obaid, A. M. et al. (1989). Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. Journal of Medicinal Chemistry, 32(1), 131-135.

-

PubChem. (n.d.). CID 161290137. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromobutanoyl chloride. Retrieved from [Link]

-

MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

-

CSIR-NIScPR. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Retrieved from [Link]

-

NCBI. (2017). Nonacidic Chemotype Possessing N-Acylated Piperidine Moiety as Potent Farnesoid X Receptor (FXR) Antagonists. Retrieved from [Link]

-

ResearchGate. (2013). Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives. Retrieved from [Link]

-

Master Organic Chemistry. (2023). The Hell–Volhard–Zelinsky Reaction. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 1-(2-ethylsulfanylbenzoyl)piperidine-3-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 1-Acetylpiperidine. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Alpha Halogenation of Carboxylic Acids. Retrieved from [Link]

-

CP Lab Chemicals. (n.d.). ethyl cis-2-[4-(tert-butoxycarbonylamino)phenyl]piperidine-3-carboxylate. Retrieved from [Link]

Sources

- 1. Nonacidic Chemotype Possessing N-Acylated Piperidine Moiety as Potent Farnesoid X Receptor (FXR) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl nipecotate | 5006-62-2 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. Ethyl 1-(2-bromobutanoyl)piperidine-4-carboxylate | C12H20BrNO3 | CID 25219769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ethyl 1-(2-bromobutanoyl)piperidine-4-carboxylate | 1119453-06-3 [amp.chemicalbook.com]

- 6. Ethyl Nipecotate - SRIRAMCHEM [sriramchem.com]

- 7. Ethyl Nipecotate | CAS:5006-62-2 | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. (S)-Ethyl piperidine-3-carboxylate 97 37675-18-6 [sigmaaldrich.com]

- 10. CAS 22118-12-3: 2-Bromobutanoyl chloride | CymitQuimica [cymitquimica.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of GSK2830371, a Potent Allosteric Inhibitor of Wip1 Phosphatase

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Initial Note on Nomenclature: The compound of interest, GSK2830371, is a highly specific inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D. It is crucial to note that the CAS number 1119451-39-6 has been erroneously associated with this compound in some commercial databases. The correct and verified CAS number for GSK2830371 is 1404456-53-6 . This guide will exclusively refer to the properties and data associated with CAS 1404456-53-6.

Introduction: The Significance of a Well-Characterized Molecule in Drug Discovery

In the landscape of modern drug discovery, particularly in oncology, the targeting of specific cellular pathways is paramount. GSK2830371 has emerged as a molecule of significant interest due to its potent and selective allosteric inhibition of Wip1 phosphatase, a key negative regulator of the p53 tumor suppressor pathway.[1][2] The amplification and overexpression of Wip1 are implicated in a variety of human cancers, making it a compelling therapeutic target. The efficacy and safety of any potential drug candidate are intrinsically linked to its physicochemical properties. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility and stability. This guide provides a comprehensive technical overview of the core physicochemical properties of GSK2830371, offering insights into the experimental rationale and methodologies that underpin our understanding of this promising inhibitor.

Core Molecular and Physicochemical Profile

A thorough understanding of a compound's fundamental characteristics is the bedrock of its development. The core identity and general properties of GSK2830371 are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | (S)-5-(((5-chloro-2-methylpyridin-3-yl)amino)methyl)-N-(1-(cyclopropylamino)-3-cyclopentyl-1-oxopropan-2-yl)thiophene-2-carboxamide | [3] |

| Synonyms | GSK2830371, PPM1D Phosphatase Inhibitor II, PP2Cδ Inhibitor II, Wip1 Inhibitor II | [3] |

| CAS Number | 1404456-53-6 | [3] |

| Molecular Formula | C₂₃H₂₉ClN₄O₂S | [4] |

| Molecular Weight | 461.02 g/mol | [4] |

| Physical State | Light yellow powder | [3] |

| Purity | ≥97% (HPLC) or ≥98% (HPLC) | [3] |

Rationale for Purity Assessment: The Imperative of a Well-Defined Starting Material

Solubility Profile: A Critical Determinant of Biological Activity and Formulation

The solubility of a drug candidate is a pivotal physicochemical property that influences its bioavailability and developability. Poor solubility can be a major impediment to achieving therapeutic concentrations in vivo.

| Solvent | Solubility | Concentration (Molar) | Source(s) |

| DMSO | 100 mg/mL | ~217 mM | [3] |

| Ethanol | 50 mM | ~23.05 mg/mL | |

| Water | Insoluble | Not Quantified | [4][5] |

The high solubility of GSK2830371 in dimethyl sulfoxide (DMSO) facilitates its use in in vitro assays, where it is typically prepared as a concentrated stock solution.[3] Its moderate solubility in ethanol suggests potential for use in certain formulation approaches. However, its poor aqueous solubility ("insoluble") is a significant characteristic that necessitates careful consideration for in vivo applications, often requiring specialized formulation strategies such as suspensions.[4][5]

Experimental Workflow: Thermodynamic Solubility Determination

To provide a quantitative understanding of the aqueous insolubility, a thermodynamic solubility assay is the gold standard. The rationale for this choice is its ability to determine the equilibrium solubility, which represents the true solubility of the compound in a given medium, as opposed to kinetic solubility which can be influenced by the dissolution rate.

Caption: Workflow for Thermodynamic Solubility Assay.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh a small amount of GSK2830371 powder (e.g., 1-2 mg) into a glass vial.

-

Solvent Addition: Add a precise volume of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial.

-

Equilibration: Seal the vial and place it in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of excess solid material at the end of the incubation is crucial.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially inflated solubility values. Common methods include centrifugation at high speed or filtration through a low-binding filter plate.

-

Analysis of Supernatant: Carefully take an aliquot of the clear supernatant and dilute it with a suitable organic solvent (e.g., acetonitrile/water) to prevent precipitation.

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method against a standard curve of GSK2830371 prepared in the same diluent. The concentration of the undiluted supernatant is then calculated, representing the thermodynamic solubility.

Lipophilicity and Ionization State: Key Drivers of Membrane Permeability and Distribution

-

Predicted logP: Various computational models predict a logP value in the range of 4.5 to 5.5, indicating that GSK2830371 is a highly lipophilic molecule. This high lipophilicity is consistent with its poor aqueous solubility and suggests a propensity to associate with lipid membranes.

-

Predicted pKa: The structure of GSK2830371 contains several potential ionizable groups, including the pyridine nitrogen and amide functionalities. The predicted pKa values suggest that the molecule is likely to be predominantly neutral at physiological pH (7.4), which would favor passive diffusion across cell membranes.

The interplay between lipophilicity and ionization state is critical for a molecule's ability to cross biological membranes and reach its intracellular target.

Stability and Storage: Ensuring the Integrity of the Molecule

The stability of a research compound is paramount for the reproducibility of experimental results.

-

Solid State Stability: As a powder, GSK2830371 is stable for at least 3 years when stored at -20°C.[4]

-

Solution Stability: Stock solutions of GSK2830371 in DMSO can be stored at -80°C for up to 1 year or at -20°C for 1 month.[4] It is recommended to prepare fresh working solutions and avoid repeated freeze-thaw cycles.

To comprehensively assess the stability profile of GSK2830371, forced degradation studies under various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal) would be necessary. Such studies are crucial for identifying potential degradation products and developing a stability-indicating analytical method.

Analytical Methodology: High-Performance Liquid Chromatography for Purity Assessment

A robust HPLC method is essential for confirming the purity of GSK2830371 and for its quantification in various matrices.

Illustrative HPLC Method for Purity Determination

The following is a representative reversed-phase HPLC (RP-HPLC) method suitable for the analysis of GSK2830371. The choice of a C18 column is based on the non-polar nature of the analyte. A gradient elution is employed to ensure adequate separation of the main peak from any potential impurities with different polarities.

Caption: Schematic of a typical RP-HPLC system for GSK2830371 analysis.

Step-by-Step Protocol:

-

Mobile Phase Preparation:

-

Mobile Phase A: Prepare a 0.1% (v/v) solution of trifluoroacetic acid (TFA) in HPLC-grade water.

-

Mobile Phase B: Prepare a 0.1% (v/v) solution of TFA in HPLC-grade acetonitrile.

-

Degas both mobile phases prior to use.

-

-

Sample Preparation: Accurately weigh and dissolve GSK2830371 in a suitable solvent (e.g., DMSO or acetonitrile) to a final concentration of approximately 1 mg/mL. Further dilute with the mobile phase to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Gradient Program: A typical gradient might start at 30% B, ramp up to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions for re-equilibration.

-

-

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Biological Context: The Wip1-p53 Signaling Axis

GSK2830371 exerts its biological effects by inhibiting Wip1 phosphatase. Wip1 is a key negative regulator of the DNA damage response (DDR) and the p53 tumor suppressor pathway. In response to cellular stress, such as DNA damage, p53 is activated and transcriptionally induces Wip1, creating a negative feedback loop. Wip1 then dephosphorylates and inactivates several key proteins in the p53 pathway, including p53 itself, thereby attenuating the tumor-suppressive response.

Caption: The Wip1-p53 signaling pathway and the inhibitory action of GSK2830371.

By inhibiting Wip1, GSK2830371 prevents the dephosphorylation of p53 and other key substrates, leading to a sustained activation of the p53 pathway and subsequent tumor cell growth inhibition.[6][7]

Conclusion: A Well-Defined Tool for Cancer Research

GSK2830371 is a potent and selective tool for interrogating the Wip1-p53 signaling axis. Its well-defined core structure and physicochemical properties, as outlined in this guide, provide a solid foundation for its application in cancer research and drug development. While its poor aqueous solubility presents a formulation challenge, its high potency and selectivity make it an invaluable asset for elucidating the role of Wip1 in tumorigenesis and for exploring the therapeutic potential of Wip1 inhibition. Further studies to experimentally determine its pKa and logP, and to fully characterize its degradation pathways, will further enhance its utility and provide a more complete understanding of this important research compound.

References

- Esfandiari, A., et al. (2016). Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner. Molecular Cancer Therapeutics, 15(3), 379-391.

- Identification of Small Molecule Inhibitors of PPM1D Using a Novel Drug Discovery Pl

- Identification of Small Molecule Inhibitors of PPM1D Using a Novel Drug Discovery Pl

- Chemical features important for activity in a class of inhibitors targeting the Wip1 flap subdomain. PubMed Central.

- Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner. PubMed Central.

- WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells. PubMed Central.

- Chemical Features Important for Activity in a Class of Inhibitors Targeting the Wip1 Flap Subdomain. Request PDF.

- GSK2830371. IUPHAR/BPS Guide to PHARMACOLOGY.

- GSK2830371 functions as a non-competitive inhibitor and binds with high affinity...

- Gilmartin, A. G., et al. (2014). Allosteric Wip1 phosphatase inhibition through flap-subdomain interaction.

- Discovery of Novel Small-Molecule Scaffolds for the Inhibition and Activation of WIP1 Phosphatase from a RapidFire Mass Spectrometry High-Throughput Screen.

- HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PubMed Central.

- Development and Validation of a GMP-Compliant High-Pressure Liquid Chromatography Method for the Determination of the Chemical and Radiochemical Purity of [18F]PSMA-1007, a PET Tracer for the Imaging of Prost

- Chemical Inhibition of Wild-Type p53-Induced Phosphatase 1 (WIP1/PPM1D) by GSK2830371 Potentiates the Sensitivity to MDM2 Inhibitors in a p53-Dependent Manner. AACR Journals.

- Supplementary Material 1.

Sources

- 1. Allosteric Wip1 phosphatase inhibition through flap-subdomain interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GSK2830371 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. PPM1D Phosphatase Inhibitor II, GSK2830371 | Sigma-Aldrich [sigmaaldrich.com]

- 4. selleckchem.com [selleckchem.com]

- 5. GSK2830371产品说明书 [selleck.cn]

- 6. Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis of Novel Piperidine-3-Carboxylate Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1][2][3] Its derivatives are integral to drugs across numerous therapeutic areas, including oncology, neuroscience, and infectious diseases.[4] Specifically, the piperidine-3-carboxylate scaffold offers a versatile platform for introducing molecular diversity and fine-tuning physicochemical properties, making it a highly sought-after building block in modern drug discovery.

This technical guide provides an in-depth exploration of key synthetic pathways for accessing novel piperidine-3-carboxylate derivatives. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings and the strategic rationale behind experimental choices, empowering you to not only replicate these methods but also to innovate upon them.

I. Asymmetric Synthesis via Catalytic Reductive Heck Reaction: A Modern Approach

The direct, enantioselective functionalization of pyridines represents a significant advance in heterocyclic chemistry. A particularly powerful strategy involves the rhodium-catalyzed asymmetric reductive Heck reaction, which provides access to enantioenriched 3-substituted piperidines from readily available pyridine precursors.[4][5]

Causality and Mechanistic Insight

This methodology hinges on a three-step sequence:

-

Partial Reduction of Pyridine: Pyridine is first activated and partially reduced to a dihydropyridine intermediate, typically a phenyl pyridine-1(2H)-carboxylate. This step is crucial as it breaks the aromaticity, rendering the ring susceptible to subsequent functionalization.[5]

-

Rh-Catalyzed Asymmetric Carbometalation: This is the key enantioselective step. A rhodium catalyst, bearing a chiral bisphosphine ligand (e.g., (S)-BINAP), facilitates the coupling of the dihydropyridine with an aryl, heteroaryl, or vinyl boronic acid.[5][6] The choice of ligand is paramount for achieving high enantioselectivity. The reaction proceeds through a reductive Heck-type mechanism.[4] Deuterium labeling studies suggest that a protodemetalation step involving water is responsible for introducing the hydrogen at the 4-position of the resulting tetrahydropyridine.[4]

-

Final Reduction: The resulting 3-substituted tetrahydropyridine is then hydrogenated to furnish the final saturated piperidine ring.[5]

The use of aqueous cesium hydroxide as a base has been shown to be critical for achieving high yields, highlighting the importance of the reaction medium in facilitating the catalytic cycle.[5]

Sources

Potential mechanism of action for Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate

An In-Depth Technical Guide to the Potential Mechanism of Action of Ethyl 1-(2-bromobutanoyl)piperidine-3-carboxylate

Executive Summary

This compound (EBC) is a synthetic compound featuring a piperidine scaffold, a common motif in medicinal chemistry, functionalized with a chemically reactive α-bromoamide moiety. While no specific biological activity for this exact molecule is extensively documented in publicly available literature, its structure provides compelling evidence for a potential mechanism of action centered on targeted covalent inhibition . The α-bromoamide group acts as an electrophilic "warhead," capable of forming a stable covalent bond with nucleophilic amino acid residues within the binding site of a protein target. This guide synthesizes the chemical rationale for this hypothesis, outlines a comprehensive experimental strategy to identify the specific protein target(s), and provides detailed protocols for the validation of its mechanism. The proposed workflow is designed for researchers in drug discovery and chemical biology aiming to characterize novel electrophilic compounds.

Introduction to this compound (EBC)

Chemical Structure and Physicochemical Properties

EBC is a small molecule characterized by three key functional domains: a piperidine heterocycle, an ethyl ester, and an N-acylated 2-bromobutanoyl group. The piperidine ring is a privileged structure in drug discovery, known for its favorable pharmacokinetic properties and its ability to act as a versatile scaffold for presenting functional groups in precise three-dimensional orientations[1][2]. The core structure suggests it is designed to interact with a biological macromolecule.

The most mechanistically significant feature is the α-bromoamide. Halogens on a carbon alpha to a carbonyl group create a potent electrophilic center, susceptible to nucleophilic attack[3][4]. This functionality is the basis for the central hypothesis of this guide.

Table 1: Predicted Physicochemical Properties of EBC Note: As experimental data for this specific molecule is not readily available, these properties are calculated based on its structure, similar to data found in chemical databases like PubChem for analogous compounds[5][6][7].

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₁₂H₂₀BrNO₃ | Defines the elemental composition. |

| Molecular Weight | 306.20 g/mol | Falls within the range typical for small molecule drugs (Lipinski's Rule of Five). |

| Topological Polar Surface Area (TPSA) | 55.8 Ų | Suggests good potential for cell permeability and oral bioavailability. |

| logP (Octanol-Water Partition Coeff.) | ~2.5 | Indicates a balance between hydrophilicity and lipophilicity, crucial for membrane passage and solubility. |

| Hydrogen Bond Donors | 0 | Affects solubility and binding interactions. |

| Hydrogen Bond Acceptors | 4 | Affects solubility and binding interactions. |

The Piperidine Scaffold: A Versatile "Guidance System"

The piperidine ring is one of the most common nitrogen-containing heterocycles found in FDA-approved drugs, appearing in treatments for a vast range of conditions including cancer, neurological disorders, and infectious diseases[8][9][10]. In the context of EBC, the piperidine moiety likely serves as the "guidance system"[11]. It is responsible for the initial, non-covalent binding to the target protein through van der Waals forces, hydrophobic interactions, or hydrogen bonds. This reversible binding step is critical for positioning the reactive α-bromoamide warhead in close proximity to a specific nucleophilic amino acid residue, thereby ensuring target selectivity and minimizing off-target reactions[12].

The α-Bromoamide Moiety: A Reactive "Warhead" for Covalent Targeting

The defining feature of EBC is its α-bromoamide functional group. Such α-halo carbonyl compounds are classic electrophiles used in the design of targeted covalent inhibitors (TCIs)[13][14]. Covalent inhibitors function via a two-step mechanism: first, reversible binding (governed by the affinity constant, Kᵢ), followed by the formation of an irreversible or reversible covalent bond (governed by the rate constant, kᵢₙₐ꜀ₜ)[15].

The carbon atom bearing the bromine is rendered electron-deficient by the adjacent electron-withdrawing amide carbonyl group[16][17]. This makes it a prime target for attack by nucleophilic side chains of amino acids such as:

-

Cysteine (thiol group): The most common target for covalent inhibitors due to the high nucleophilicity of its thiol side chain.

-

Lysine (primary amine group): A potent nucleophile, especially when unprotonated.

-

Serine/Threonine (hydroxyl group): Can act as nucleophiles, particularly when activated within an enzyme's active site.

-

Histidine (imidazole ring): The nitrogen atoms in the imidazole ring can serve as effective nucleophiles.

The formation of a covalent bond can lead to exceptionally high potency and a prolonged duration of action, as the biological effect is decoupled from the compound's pharmacokinetic clearance and persists until the target protein is re-synthesized[12][15].

Hypothesized Mechanism of Action: Targeted Covalent Inhibition

Based on its chemical structure, the primary hypothesized mechanism of action for EBC is the selective and covalent inactivation of a specific protein target.

The Chemical Basis for Covalent Modification

The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism. A nucleophilic residue (-Nu) in the target protein's binding pocket attacks the electrophilic carbon atom of the α-bromoamide, displacing the bromide ion (a good leaving group). This results in a stable covalent adduct, effectively and often irreversibly inactivating the protein.

Protein-Nu: + EBC → Protein-Nu-EBC + Br⁻

This targeted reactivity is the cornerstone of modern covalent drug design, enabling high selectivity and potency against challenging targets like kinases and proteases[11][18].

Potential Biological Target Classes

The α-bromoamide warhead is versatile and could potentially target a wide range of proteins. Based on precedents in covalent drug discovery, likely target classes include:

-

Enzymes: Particularly those with a nucleophilic residue in their active site, such as cysteine proteases (e.g., caspases, cathepsins), serine proteases, or kinases (which often have a conserved cysteine near the ATP-binding pocket).

-

Deubiquitinases (DUBs): Many DUBs are cysteine proteases and are important targets in oncology.

-

Receptors and Ion Channels: While less common, covalent modification can be used to lock these proteins into a specific conformational state.

Visualizing the Proposed Signaling Pathway

The following diagram illustrates the conceptual pathway of EBC from cell entry to target inactivation and the subsequent blockade of a downstream signaling cascade.

Caption: Conceptual mechanism of EBC as a covalent inhibitor.

Experimental Workflow for Target Identification and Validation

A multi-phase, systematic approach is required to identify the protein target of EBC and validate its covalent mechanism. This workflow integrates chemical reactivity profiling, unbiased proteome-wide screening, and specific biochemical validation assays.

Phase 1: Initial Screening and Reactivity Profiling

The first step is to confirm the chemical reactivity of the α-bromoamide warhead under physiological conditions. This is crucial to ensure the compound is stable enough to reach its target but reactive enough to form a covalent bond.

Phase 2: Target Identification using Chemoproteomics

With reactivity confirmed, the next phase employs an unbiased, proteome-wide approach to identify which proteins EBC interacts with in a complex biological system (e.g., cell lysate or live cells). Activity-Based Protein Profiling (ABPP) is the gold standard for this purpose.

Phase 3: Target Validation and Mechanism Elucidation

Once potential targets are identified via proteomics, they must be validated. This phase involves confirming direct engagement in a purified system, determining the kinetics of inhibition, and mapping the precise site of covalent modification.

Visualizing the Experimental Workflow

Caption: Experimental workflow for EBC target identification and validation.

Detailed Experimental Protocols

Protocol 1: In Vitro Reactivity Assay with Glutathione (GSH)

Objective: To quantify the intrinsic reactivity of EBC's electrophilic warhead by measuring its rate of reaction with the biological nucleophile glutathione.

Rationale: Glutathione is a highly abundant intracellular thiol that can react with non-specific electrophiles, potentially leading to cellular toxicity[15]. This assay provides a benchmark for reactivity. A moderate reactivity is often desired—too high, and the compound may cause off-target effects; too low, and it may not effectively engage its intended target.

Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of EBC in DMSO.

-

Prepare a 100 mM stock solution of Glutathione (GSH) in a phosphate-buffered saline (PBS), pH 7.4.

-

-

Reaction Setup:

-

In a 96-well plate, combine PBS, GSH (final concentration 1 mM), and EBC (final concentration 100 µM).

-

Initiate the reaction by adding EBC. The total reaction volume should be 200 µL.

-

-

Time-Course Monitoring:

-

Monitor the depletion of GSH over time using Ellman's reagent (DTNB), which reacts with free thiols to produce a yellow-colored product measurable at 412 nm.

-

Alternatively, monitor the reaction using Liquid Chromatography-Mass Spectrometry (LC-MS) to directly observe the depletion of EBC and the formation of the EBC-GSH adduct.

-

-

Data Analysis:

-

Plot the concentration of remaining EBC or GSH against time.

-

Calculate the second-order rate constant for the reaction. This provides a quantitative measure of EBC's intrinsic electrophilicity.

-

Protocol 2: Activity-Based Protein Profiling (ABPP) for Target Discovery

Objective: To identify the specific protein targets of EBC in a competitive, proteome-wide manner.

Rationale: ABPP uses a reactive probe to label a class of enzymes. By pre-incubating the proteome with EBC, proteins that are covalently modified by EBC will be unable to react with the probe, leading to a decrease in their signal. This competitive displacement identifies EBC's targets.

Methodology:

-

Proteome Preparation:

-

Harvest cells of interest (e.g., a cancer cell line) and prepare a native-state cell lysate via sonication or Dounce homogenization in PBS.

-

Determine the total protein concentration using a BCA or Bradford assay.

-

-

Competitive Labeling:

-

Aliquot the cell lysate (e.g., 1 mg/mL protein concentration).

-

Treat aliquots with varying concentrations of EBC (e.g., 0.1 µM to 50 µM) for 1 hour at 37 °C. Include a DMSO vehicle control.

-

-

Probe Labeling:

-

Add a broad-spectrum cysteine-reactive probe (e.g., iodoacetamide-alkyne) to all samples and incubate for an additional hour. This probe will label the active sites of cysteine-containing proteins that were not blocked by EBC.

-

-

Click Chemistry and Enrichment:

-

Perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to attach a biotin tag (biotin-azide) to the alkyne-modified probe.

-

Enrich the biotin-labeled proteins using streptavidin-agarose beads.

-

-

Proteomic Analysis:

-

Elute the enriched proteins, digest them into peptides with trypsin, and analyze via LC-MS/MS.

-

Identify and quantify the proteins in each sample. Proteins whose signal significantly decreases in the EBC-treated samples compared to the control are identified as potential targets.

-

Protocol 3: Intact Protein Mass Spectrometry for Covalent Adduct Confirmation

Objective: To definitively confirm that EBC forms a covalent adduct with a purified target protein and to determine the stoichiometry of binding.

Rationale: This experiment provides direct, unambiguous evidence of covalent bond formation by measuring the precise mass of the protein before and after incubation with EBC.

Methodology:

-

Recombinant Protein:

-

Obtain or express high-purity recombinant protein for a top candidate identified from the ABPP screen.

-

-

Incubation:

-

Incubate the purified protein (e.g., at 5 µM) with a molar excess of EBC (e.g., 50 µM) in a suitable buffer for several hours at room temperature.

-

Prepare a control sample with the protein and DMSO vehicle.

-

-

Sample Preparation for MS:

-

Desalt the samples using a C4 ZipTip or similar method to remove excess EBC and buffer salts.

-

-

Mass Spectrometry Analysis:

-

Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of intact protein analysis.

-

Deconvolute the resulting mass spectra to obtain the accurate molecular weight of the protein in each sample.

-

-

Data Interpretation:

-

Compare the mass of the EBC-treated protein to the control. A mass increase corresponding to the molecular weight of the butanoyl-piperidine-carboxylate fragment (EBC minus HBr) confirms covalent modification.

-

The expected mass shift would be: Mass(Protein) + 306.20 (EBC) - 80.91 (HBr) = Mass(Protein) + 225.29 Da.

-

Conclusion and Future Directions

The chemical architecture of this compound strongly supports the hypothesis that it functions as a targeted covalent inhibitor. Its piperidine core provides a well-established scaffold for achieving target selectivity, while the α-bromoamide moiety serves as a potent electrophilic warhead for forming a covalent bond with a protein nucleophile.

The comprehensive experimental workflow detailed in this guide—progressing from fundamental reactivity assessment to unbiased proteomic screening and finally to direct biochemical validation—provides a robust pathway for elucidating its precise mechanism of action. Successful identification and validation of a target would open avenues for structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as for exploring its therapeutic potential in disease models relevant to the target's function.

References

-

Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery. [Link]

-

Wikipedia contributors. (2023). Targeted covalent inhibitors. Wikipedia. [Link]

-

Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. [Link]

-

Zhao, Z., & Gad-Yah, A. (2020). Recent advances in the development of covalent inhibitors. RSC Medicinal Chemistry. [Link]

-

O'Riordan, A. M., et al. (2022). Piperidine-based drug discovery. ResearchGate. [Link]

-

Kharkar, P. S. (2024). General mechanism of covalent inhibition of a protein target. ResearchGate. [Link]

-

Lukin, A. S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

-

Unknown author. (2024). Piperidine derivatives scope of this review. ResearchGate. [Link]

-

CAS. (2023). The rise of covalent inhibitors in strategic therapeutic design. CAS.org. [Link]

-

Fantinati, A., et al. (2020). The Fascinating Chemistry of α-Haloamides. ChemistryOpen. [Link]

-

Hashimoto, T., et al. (2017). α-Halo Amides as Competent Latent Enolates: Direct Catalytic Asymmetric Mannich-Type Reaction. Journal of the American Chemical Society. [Link]

-

National Center for Biotechnology Information. Ethyl 1-(2-bromobutanoyl)piperidine-4-carboxylate. PubChem. [Link]

-

National Center for Biotechnology Information. CID 161290137. PubChem. [Link]

-

LibreTexts Chemistry. Alpha Halogenation. LibreTexts. [Link]

-

LibreTexts Chemistry. 22.3: Alpha Halogenation of Aldehydes and Ketones. LibreTexts. [Link]

-

National Center for Biotechnology Information. Ethyl 1-(2-ethylsulfanylbenzoyl)piperidine-3-carboxylate. PubChem. [Link]

-

Wang, L., et al. (2022). Exploring the mechanism of covalent inhibition: Simulating the binding free energy of alpha-ketoamide inhibitors of the Main Protease of SAR-CoV-2. Computational and Structural Biotechnology Journal. [Link]

-

Gao, T., et al. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules. [Link]

-